SEQ-9 vs. Istaroxime: ATPase Activation Potency in Porcine Cardiac SR Vesicles
SEQ-9 directly activates SERCA2a ATPase activity in porcine cardiac sarcoplasmic reticulum vesicles, demonstrating VMAX enhancement at pCa 5.4 without requiring phospholamban phosphorylation [1]. In contrast, istaroxime activates SERCA2a as part of its dual mechanism but also inhibits Na⁺/K⁺-ATPase with an IC50 of approximately 0.5-1 µM, introducing a confounding variable absent in SEQ-9 [2]. The divergent mechanisms mean SEQ-9 provides cleaner SERCA2a-specific signal for mechanistic studies.
| Evidence Dimension | SERCA2a ATPase activation VMAX enhancement |
|---|---|
| Target Compound Data | SEQ-9: increases Ca²⁺-ATPase activity at VMAX (pCa 5.4) in pig CSR vesicles |
| Comparator Or Baseline | Istaroxime: activates SERCA2a but also inhibits Na⁺/K⁺-ATPase (IC50 ~0.5-1 µM) |
| Quantified Difference | Qualitative difference: SEQ-9 pure SERCA2a activation vs. istaroxime dual-mechanism with Na⁺/K⁺-ATPase inhibition |
| Conditions | Porcine cardiac sarcoplasmic reticulum vesicles; ATPase assay at pCa 5.4 |
Why This Matters
For researchers isolating SERCA2a-mediated effects, SEQ-9 eliminates the Na⁺/K⁺-ATPase inhibitory activity that complicates data interpretation with istaroxime.
- [1] Makarewich CA, et al. Compound 9, a piperidinyl amide SERCA2a activator, enhances calcium dynamics in ventricular myocytes. Biophysical Reports. 2026;6(1). Figure 6. View Source
- [2] Luraghi A, Ferrandi M, Barassi P, et al. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure. J Med Chem. 2022;65(10):7324-7333. View Source
